N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methylphenyl group, a methoxyphenyl group, and a pyrazolo-triazolo-pyrazinyl core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves multiple steps, each requiring specific reaction conditions
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Synthetic Routes
Step 1: Formation of the pyrazolo-triazolo-pyrazinyl core through cyclization reactions.
Step 2: Introduction of the fluoro-methylphenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the methoxyphenyl group through nucleophilic substitution.
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Reaction Conditions
Cyclization: Typically conducted under reflux conditions with appropriate solvents and catalysts.
Electrophilic Aromatic Substitution: Requires a strong electrophile and a Lewis acid catalyst.
Nucleophilic Substitution: Involves the use of a nucleophile and a suitable base.
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Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible.
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Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Requires appropriate electrophiles or nucleophiles and catalysts.
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Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
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Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O3/c1-14-3-6-16(11-18(14)24)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)15-4-7-17(33-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXCKQKYTMLNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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